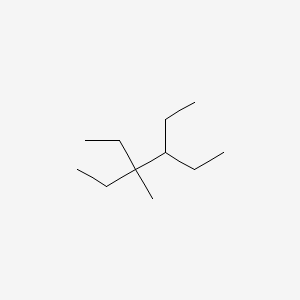
3,4-Diethyl-3-methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethyl-3-methylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon consisting of a hexane backbone with ethyl and methyl groups attached to the third and fourth carbon atoms, respectively. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethyl-3-methylhexane can be achieved through various organic reactions involving the appropriate starting materials. One common method is the alkylation of a hexane derivative with ethyl and methyl groups under controlled conditions. This process typically involves the use of strong bases and alkyl halides to introduce the desired substituents onto the hexane backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes that facilitate the addition of ethyl and methyl groups to hexane. Catalysts such as zeolites or metal-based catalysts can be employed to enhance the efficiency and selectivity of the reaction. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Diethyl-3-methylhexane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of hydrogen atoms with other atoms or groups. Common types of substitution reactions include halogenation, where halogens such as chlorine or bromine are introduced into the molecule.
Common Reagents and Conditions: Halogenation reactions typically require the presence of halogen molecules (e.g., Cl2 or Br2) and a source of energy, such as ultraviolet light or heat, to initiate the reaction. The reaction proceeds through a free radical mechanism, resulting in the formation of halogenated products.
Major Products Formed: The major products formed from the halogenation of this compound are the corresponding halogenated derivatives. For example, chlorination of the compound can yield 3,4-Diethyl-3-chloromethylhexane and other chlorinated isomers, depending on the reaction conditions and the position of substitution.
Wissenschaftliche Forschungsanwendungen
3,4-Diethyl-3-methylhexane has various applications in scientific research, particularly in the fields of chemistry and materials science. It can be used as a model compound to study the reactivity and properties of branched alkanes. Additionally, its derivatives may serve as intermediates in the synthesis of more complex organic molecules.
In the field of materials science, this compound can be used as a precursor for the preparation of specialized polymers and materials with unique properties. Its branched structure can impart specific characteristics to the resulting materials, such as enhanced solubility and thermal stability.
Wirkmechanismus
As an alkane, 3,4-Diethyl-3-methylhexane does not exhibit specific biological activity or mechanisms of action. its chemical reactivity can be attributed to the presence of single bonds between carbon atoms, which can undergo substitution reactions under appropriate conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 3,3-Dimethylhexane
- 3-Ethyl-4-methylhexane
- 3,4-Dimethylhexane
Uniqueness: 3,4-Diethyl-3-methylhexane is unique due to its specific branching pattern, which distinguishes it from other similar compounds. The presence of both ethyl and methyl groups on the hexane backbone imparts distinct physical and chemical properties, such as boiling point, solubility, and reactivity. These properties can be leveraged in various applications, making this compound a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
61868-70-0 |
|---|---|
Molekularformel |
C11H24 |
Molekulargewicht |
156.31 g/mol |
IUPAC-Name |
3,4-diethyl-3-methylhexane |
InChI |
InChI=1S/C11H24/c1-6-10(7-2)11(5,8-3)9-4/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
ZFMWIWWLOKHXHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(C)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















